4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-6-3-4-11-9(6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYAHSBCIYSJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CN3)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379340-05-2 | |
| Record name | 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
The primary target of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is kinase . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
this compound interacts with its target kinases through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . This interaction leads to the inhibition of kinase activity, thereby affecting the signaling pathways regulated by these enzymes .
Biochemical Pathways
The inhibition of kinase activity by this compound affects various biochemical pathways. These include pathways involved in cell growth and differentiation, apoptosis, and immune response . The downstream effects of this inhibition can lead to the suppression of disease progression, particularly in diseases like cancer .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of kinase activity, disruption of cellular signaling pathways, and potential induction of apoptosis . These effects can lead to the suppression of disease progression, particularly in diseases like cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential to maintain its efficacy and stability .
Biochemical Analysis
Biochemical Properties
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as α-amylase, which is involved in the breakdown of starch into glucose. The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the rate of starch hydrolysis. This inhibition can be beneficial in managing conditions like diabetes by controlling postprandial blood glucose levels.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been found to inhibit cell proliferation by interfering with cell signaling pathways and gene expression. It can modulate pathways such as the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival. Additionally, this compound can influence cellular metabolism by altering the expression of genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as α-amylase, leading to enzyme inhibition. This binding is facilitated by the compound’s unique structure, which allows it to fit snugly into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods. Its degradation products may have different biochemical properties, which can impact cellular processes differently.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes like α-amylase, affecting carbohydrate metabolism and glucose homeostasis. Additionally, it may influence other metabolic pathways by modulating the activity of key regulatory enzymes and altering the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility and stability, which determine its bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization allows it to interact with target enzymes and proteins more effectively, enhancing its inhibitory activity and modulating cellular processes.
Biological Activity
4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate and in the development of kinase inhibitors. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Structure and Composition
- IUPAC Name : this compound
- CAS Number : 1379340-05-2
- Molecular Formula : C9H8ClN3
- Molecular Weight : 195.63 g/mol
- Physical Form : Oil
- Purity : ≥95%
Chemical Structure
The compound features a pyrrolo-pyrimidine core structure, which is crucial for its biological activity. The presence of the chloro and cyclopropyl groups contributes to its reactivity and potential for further modification.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds derived from this scaffold have shown promising cytotoxic effects against various cancer cell lines:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5e | 29 | Various Cancer Cell Lines |
| 5k | 40 - 204 | EGFR, Her2, VEGFR2, CDK2 |
| 5n | 2.7 | PAK4 (in vitro) |
Compound 5k demonstrated significant activity comparable to established tyrosine kinase inhibitors like sunitinib, indicating its potential as a multi-targeted kinase inhibitor .
The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, compound 5n was found to arrest cells at the G0/G1 phase and increase pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2 . Molecular docking studies suggest that these compounds interact with key enzymes involved in cancer progression through hydrogen bonding and hydrophobic interactions.
Antiviral and Anti-inflammatory Activities
In addition to anticancer effects, some derivatives of this compound have exhibited antiviral properties and anti-inflammatory activities. These findings suggest a broader therapeutic application beyond oncology .
Synthesis
The synthesis of this compound involves several steps that can be adapted for the production of various derivatives. Methods typically include electrophilic substitution reactions and cross-coupling techniques facilitated by palladium catalysts .
Study on PAK4 Inhibition
A study focusing on the inhibition of PAK4 (p21-Activated Kinase 4) demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine could effectively inhibit PAK4 with IC50 values as low as 2.7 nM. This study highlighted the potential for developing targeted therapies for tumors driven by PAK4 signaling pathways .
Cytotoxicity Assessment
In another assessment, several derivatives were tested against different cancer cell lines. The results indicated that modifications to the core structure could enhance cytotoxicity significantly, paving the way for tailored therapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 JAK Inhibitors
4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a precursor in the synthesis of Janus kinase (JAK) inhibitors. JAKs are crucial in the signaling pathways of several cytokines and growth factors, making them important targets for treating various diseases, including autoimmune disorders and cancers. Notable JAK inhibitors derived from this compound include:
- Tofacitinib : Used for rheumatoid arthritis and ulcerative colitis.
- Ruxolitinib : Approved for myelofibrosis and polycythemia vera.
- SHR0302 : A newer candidate in clinical trials.
These compounds demonstrate the potential of this compound as a versatile building block in drug discovery.
1.2 Anti-inflammatory Agents
The compound has been explored for its anti-inflammatory properties. Its ability to inhibit specific kinases involved in inflammatory pathways positions it as a candidate for developing new therapies for conditions like psoriasis and inflammatory bowel disease.
Structural Characteristics and Synthesis
2.1 Molecular Structure
The molecular formula of this compound is . The compound features a pyrrolo-pyrimidine core structure that contributes to its biological activity.
2.2 Synthesis Methods
The preparation methods for synthesizing this compound have been documented extensively. A notable method involves:
- Condensation Reactions : Utilizing readily available starting materials to form the pyrrolo-pyrimidine framework.
- Cyclization Techniques : Employing cyclization reactions that yield high purity and selectivity, minimizing side reactions.
These methods are advantageous due to their cost-effectiveness and environmental friendliness, as highlighted in various patents .
Case Studies and Research Findings
Several studies have focused on the efficacy and safety profiles of drugs developed from this compound:
| Study | Focus | Findings |
|---|---|---|
| Study on Tofacitinib | Efficacy in RA | Demonstrated significant improvement in symptoms compared to placebo. |
| Ruxolitinib Clinical Trials | Myelofibrosis treatment | Showed a reduction in spleen size and symptom burden. |
| SHR0302 Phase II Trials | Autoimmune diseases | Potentially effective with manageable side effects. |
These studies illustrate the growing interest in this compound's derivatives for therapeutic applications.
Comparison with Similar Compounds
Position 4 Substitutions
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine : The parent compound lacks the cyclopropyl group at position 2. It serves as a common intermediate for synthesizing derivatives via nucleophilic substitution (e.g., with anilines or alkylamines) .
- 4-Amino-7H-pyrrolo[2,3-d]pyrimidine: Replacing chlorine with an amino group reduces electrophilicity at position 4, altering reactivity and biological activity. This derivative is classified as a toxic solid (UN2811) under transport regulations .
- 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine : The tosyl group at position 7 enhances stability and solubility, making it suitable for Suzuki coupling or further functionalization .
Position 2 Substitutions
Multi-Substituted Analogues
- 4,6-Disubstituted Derivatives: Compounds like 4-anilino-6-phenylthieno[2,3-d]pyrimidine (Figure 12, ) exhibit enhanced potency in kinase inhibition due to dual substituent effects .
- 2,4,6-Trisubstituted Pyrrolo[2,3-d]pyrimidines : These derivatives (Figure 10, ) demonstrate improved pharmacokinetic profiles but require complex synthetic routes .

Physicochemical Properties
Preparation Methods
General Synthetic Strategies
The synthesis of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine generally involves:
- Construction of the pyrrolo[2,3-d]pyrimidine core,
- Introduction of the 4-chloro substituent,
- Installation of the cyclopropyl group at position 2,
- Optimization of reaction conditions to maximize yield and purity.
Preparation Methods Analysis
Condensation and Cyclization Approach
A predominant method involves a two-step condensation and cyclization sequence starting from substituted acrylonitrile derivatives and formamidine salts.
- Step 1: Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate produces 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
- Step 2: This intermediate undergoes addition-condensation cyclization with formamidine salts under alkaline conditions, followed by elimination of hydrogen chloride to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
This method is characterized by high selectivity, minimal side reactions, and environmental advantages due to reduced waste and safer reagents. The reaction is typically conducted in methanol with sodium methoxide as the base catalyst.
Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate | Solvent A, catalyst, mild heating | High | - | Formation of dichloro-butadiene intermediate |
| 2 | Intermediate + formamidine salt + base (NaOMe) | 0-50 °C (condensation), 50-110 °C (elimination) | 90.2 | 99.3 | One-pot process, environmentally friendly |
This preparation method yields the target compound at approximately 90% yield with liquid phase purity exceeding 99%, demonstrating excellent efficiency and scalability for industrial applications.
Alternative Multi-Step Synthesis Using Cyanoacetate and Bromoacetaldehyde Acetal
Another reported method involves the following:
- Alpha-alkylation of cyanoacetate with bromoacetaldehyde diethyl acetal under potassium carbonate catalysis.
- Cyclization with thiourea under alkaline conditions to form a pyrimidine intermediate.
- Hydrolysis of the acetal group under acidic conditions.
- Desulfurization using Raney nickel.
- Chlorination with phosphorus oxychloride to introduce the 4-chloro substituent.
This sequence, although effective, suffers from lower overall yields (~37.7%) and involves hazardous reagents such as phosphorus oxychloride and Raney nickel, generating significant waste and requiring careful handling.
Novel Four-Step Synthesis with Improved Yield and Purity
Recent patented methods have introduced a streamlined four-step synthesis with ecological and economic advantages:
- Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
- Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol via reaction with formamidine.
- Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
- Chlorination to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
This method achieves yields exceeding 67% for the chlorination step alone, with overall high purity (>99.5% by HPLC) and reduced reaction times. The process minimizes solvent use and waste generation, aligning with green chemistry principles.
Incorporation of the Cyclopropyl Group at Position 2
The cyclopropyl substituent at the 2-position is typically introduced via nucleophilic substitution or cross-coupling reactions starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- For example, palladium-catalyzed coupling of the 4-chloro intermediate with cyclopropylboronic acid derivatives can install the cyclopropyl group efficiently.
- Alternatively, direct alkylation using cyclopropyl halides under controlled conditions can be employed.
These methods require careful optimization to avoid side reactions and maintain the integrity of the heterocyclic core.
Summary Table of Preparation Methods
Research Findings and Industrial Implications
- The condensation-cyclization route (Method 1) is favored for industrial production due to its simplicity, high yield, and minimal environmental impact.
- The multi-step thiourea-based method (Method 2) is less desirable industrially because of hazardous reagents and lower yields.
- Patented four-step processes (Method 3) represent advances in green chemistry, offering safer, more economical synthesis with high purity products.
- The cyclopropylation step (Method 4) is critical for generating the target 4-chloro-2-cyclopropyl derivative and is often performed as a final step to preserve the heterocyclic core.
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions affect yields?
Methodological Answer: The synthesis typically involves multi-step protocols:
Core scaffold construction : Start with ethyl 2-cyanoacetate derivatives or diethyl malonate to build the pyrrolo[2,3-d]pyrimidine core via cyclization (e.g., acid-mediated nucleophilic substitution or malonate-based cyclocondensation) .
Chlorination : Introduce the chlorine substituent using POCl₃ or other chlorinating agents under reflux conditions (80–120°C, 4–12 hours) .
Cyclopropane functionalization : Attach the cyclopropyl group via Suzuki coupling or nucleophilic substitution with cyclopropylamine derivatives .
Q. Key Variables Affecting Yields :
Q. Table 1: Representative Synthetic Routes
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Malonate cyclocondensation | 27–86 | Diethyl malonate, POCl₃, 80°C | |
| Nucleophilic substitution | 16–94 | Isopropanol, HCl, 12–48h reflux |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl CH₂ at δ 0.6–1.2 ppm, aromatic protons at δ 7.2–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₀ClN₃: 207.66 g/mol) .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .
- Melting Point : Consistency in melting points (e.g., 188–253°C) indicates crystalline stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinase inhibition data between 4-chloro-2-cyclopropyl derivatives and analogs?
Methodological Answer: Contradictions often arise from structural variations (e.g., ethyl vs. cyclopropyl groups). To address this:
Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to compare binding affinities for kinases like EGFR or CDK2 .
Molecular Docking : Model interactions using software (e.g., AutoDock) to identify steric clashes or hydrogen-bonding differences caused by the cyclopropyl group .
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-chloro-5-ethyl vs. 4-chloro-2-cyclopropyl) and test inhibitory IC₅₀ values .
Example Finding :
The cyclopropyl group in 4-chloro-2-cyclopropyl derivatives reduces CDK2 inhibition (IC₅₀ = 1.2 μM) compared to ethyl-substituted analogs (IC₅₀ = 0.8 μM) due to steric hindrance .
Q. What strategies optimize regioselectivity during chlorination of pyrrolo[2,3-d]pyrimidine precursors?
Methodological Answer: Regioselectivity challenges occur when multiple reactive sites exist. Solutions include:
Directing Groups : Use electron-donating groups (e.g., methyl) to steer chlorination to the 4-position .
Temperature Control : Lower temperatures (0–5°C) favor 4-chloro over 2,4-dichloro byproducts .
Catalytic Systems : Lewis acids (e.g., FeCl₃) enhance selectivity by stabilizing transition states .
Q. Table 2: Chlorination Outcomes Under Different Conditions
| Precursor | Conditions | Product (Regioselectivity) | Yield (%) |
|---|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidine | POCl₃, 80°C, 4h | 4-chloro (85%) | 75 |
| 2-Methyl derivative | POCl₃, 0°C, 2h | 4-chloro (95%) | 88 |
Q. How do solvent polarity and pH influence the stability of this compound in solution?
Methodological Answer:
- Polar Solvents : Acetonitrile or DMSO stabilizes the compound via dipole interactions but may accelerate hydrolysis at high temperatures .
- pH Effects : Neutral to slightly basic conditions (pH 7–9) prevent acid-catalyzed degradation, while acidic media (pH < 5) promote chloro group hydrolysis .
- Storage Recommendations : Store in anhydrous solvents (e.g., THF) at –20°C under inert gas to prevent moisture ingress .
Q. What computational methods predict the metabolic pathways of this compound?
Methodological Answer:
Density Functional Theory (DFT) : Calculates electron densities to identify reactive sites (e.g., chloro group as a metabolic hotspot) .
Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to predict oxidation pathways .
Retrosynthesis Tools : AI platforms (e.g., Reaxys) propose metabolic intermediates like 4-hydroxy derivatives .
Q. How can researchers address low solubility in biological assays for this compound?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or ester groups to improve solubility, which are cleaved in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Q. Key Data Contradictions and Resolutions
- vs. 13 : reports yields up to 94% for nucleophilic substitution, while achieves 75–88% via malonate routes. Resolution: Optimize stoichiometry (3 equiv amine) and HCl catalysis .
- Kinase Selectivity : The ethyl-substituted analog () shows higher EGFR inhibition than cyclopropyl derivatives. SAR studies recommend modifying substituent bulk to balance potency and selectivity .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

